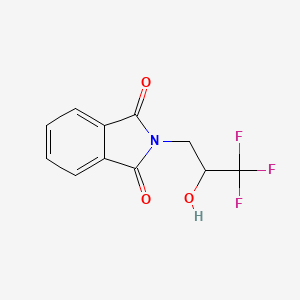
12H-Acenaphtho(4,5-a)carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12H-Acenaphtho(4,5-a)carbazole: is a polycyclic aromatic hydrocarbon that consists of a carbazole moiety fused with an acenaphthene unit. This compound is known for its interesting photophysical and electronic properties, making it a subject of significant interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12H-Acenaphtho(4,5-a)carbazole typically involves the regioselective dilithiation of carbazole derivatives. One common method includes the use of n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve dilithiation at specific positions on the carbazole ring, followed by electrophilic trapping to introduce the desired functional groups .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar regioselective dilithiation techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 12H-Acenaphtho(4,5-a)carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are commonly employed.
Major Products: The major products formed from these reactions include various substituted derivatives, such as halogenated, nitrated, and hydroxylated compounds .
Aplicaciones Científicas De Investigación
Chemistry: 12H-Acenaphtho(4,5-a)carbazole is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent photophysical properties .
Biology and Medicine: In biological research, this compound is studied for its potential use in drug development, particularly in targeting specific molecular pathways .
Industry: Industrially, this compound is utilized in the production of advanced materials, including polymers and sensors .
Mecanismo De Acción
The mechanism by which 12H-Acenaphtho(4,5-a)carbazole exerts its effects involves interactions with specific molecular targets. For instance, in photophysical applications, the compound’s ability to undergo photo-induced electron transfer processes is crucial. This involves the transfer of electrons from the electron-rich carbazole moiety to electron-deficient acceptors, facilitating various applications in sensing and detection .
Comparación Con Compuestos Similares
Carbazole: A simpler structure with similar photophysical properties.
Acenaphthene: Another polycyclic aromatic hydrocarbon with distinct electronic properties.
Indolocarbazoles: Compounds with extended conjugation and enhanced stability.
Uniqueness: 12H-Acenaphtho(4,5-a)carbazole stands out due to its unique fused-ring structure, which imparts distinct electronic and photophysical characteristics. This makes it particularly valuable in applications requiring high stability and efficient electron transfer .
Propiedades
Número CAS |
213-32-1 |
|---|---|
Fórmula molecular |
C22H15N |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
12-azahexacyclo[14.6.1.02,14.05,13.06,11.019,23]tricosa-1(22),2(14),3,5(13),6,8,10,15,19(23),20-decaene |
InChI |
InChI=1S/C22H15N/c1-2-7-20-16(5-1)18-11-10-15-17-6-3-4-13-8-9-14(21(13)17)12-19(15)22(18)23-20/h1-7,10-12,23H,8-9H2 |
Clave InChI |
NXRKIYVMAWJLKT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(C=CC4=C3NC5=CC=CC=C45)C6=CC=CC1=C26 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



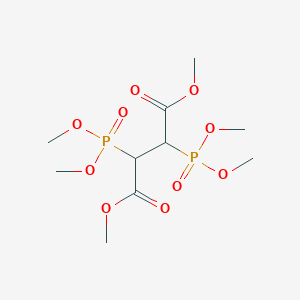


![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
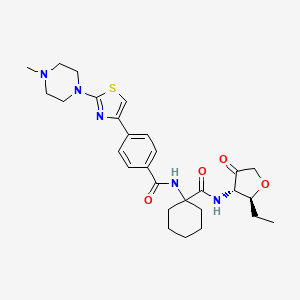
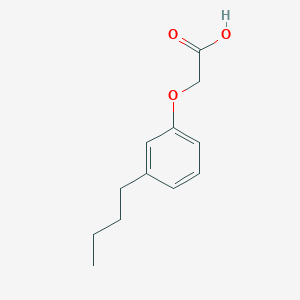
![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
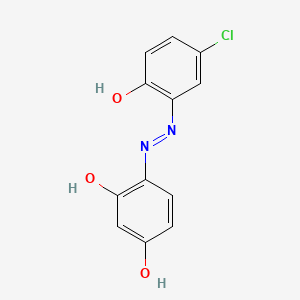
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)

![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
